molecular formula C21H30N4O2 B2525490 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014091-25-8

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B2525490
CAS No.: 1014091-25-8
M. Wt: 370.497
InChI Key: GADWGKGNTMDRDZ-UHFFFAOYSA-N
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Description

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the benzyl and propoxy groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-3-10-25-17-19(20(22-25)27-15-4-2)21(26)24-13-11-23(12-14-24)16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADWGKGNTMDRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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